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Excimer lasers, a class of ultraviolet lasers, are indispensable tools in a myriad of scientific and

industrial applications, from semiconductor manufacturing to medical therapies. The choice of

the active gas medium, specifically the noble gas component, is a critical determinant of the

laser's output characteristics and suitability for a given task. This guide provides an objective

comparison of two of the most common noble gases used in excimer lasers: Krypton (Kr) and

Xenon (Xe), primarily focusing on the workhorse Krypton Fluoride (KrF) and Xenon Chloride

(XeCl) lasers.

Fundamental Principles of Operation
Excimer lasers operate on the principle of forming a short-lived, excited diatomic molecule

known as an excimer (or exciplex). This molecule is stable only in its excited state and rapidly

dissociates upon returning to the ground state, releasing its energy as a high-energy UV

photon.

In these lasers, a high-voltage electrical discharge is passed through a gas mixture typically

composed of:

A noble gas: Krypton or Xenon (~1-9%)

A halogen: Fluorine (F2) or Hydrogen Chloride (HCl) (~0.1-0.2%)

A buffer gas: Neon or Helium, making up the balance (>90%)
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The intense electrical field creates a plasma, initiating a series of chemical reactions that lead

to the formation of the excited excimer, such as KrF* or XeCl*. The subsequent decay of this

excimer results in the emission of laser light at a specific UV wavelength.

Performance Characteristics: KrF vs. XeCl Lasers
The choice between Krypton and Xenon as the active noble gas directly influences the laser's

performance metrics. The following table summarizes the typical characteristics of KrF and

XeCl excimer lasers.

Performance Metric Krypton Fluoride (KrF) Xenon Chloride (XeCl)

Wavelength 248 nm 308 nm

Photon Energy ~5.0 eV ~4.0 eV

Typical Pulse Energy 100 - 1000 mJ 50 - 500 mJ

Typical Pulse Duration 10 - 30 ns 10 - 40 ns

Maximum Repetition Rate
> 1 kHz (High-end models up

to 6 kHz)
Up to several hundred Hz

Average Power Up to >150 W Up to ~100 W

Gas Lifetime 10-50 million pulses 20-100 million pulses

Overall Efficiency 2 - 4% 1 - 3%

Key Applications and Experimental Considerations
The distinct wavelengths and performance characteristics of KrF and XeCl lasers dictate their

primary fields of application.

Krypton Fluoride (KrF) Lasers
With a deep-UV wavelength of 248 nm, KrF lasers are a cornerstone of high-resolution

photolithography in the semiconductor industry for manufacturing microchips. The high photon

energy is also ideal for micromachining a wide range of materials, including polymers, glass,

and ceramics, by directly breaking chemical bonds with minimal thermal damage.
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Xenon Chloride (XeCl) Lasers
The 308 nm output of XeCl lasers is strongly absorbed by biological tissues and certain

polymers. This makes them highly effective in medical applications, particularly in dermatology

for the treatment of psoriasis and vitiligo. The longer wavelength compared to KrF results in

less cellular damage, making it a safer option for therapeutic use. In industrial settings, XeCl

lasers are used for annealing silicon, marking, and surface treatment.

Experimental Protocols and Methodologies
Precise and repeatable experimental results depend on rigorous protocols for laser operation

and measurement.

Protocol 1: Standard Excimer Laser Operation
Chamber Preparation: Evacuate the laser discharge chamber to a high vacuum (<10⁻⁶

mbar) to remove impurities.

Passivation: For fluorine-based lasers like KrF, passivate the chamber by filling it with a low

concentration of the halogen gas mixture and allowing it to react with the internal surfaces.

This process is repeated until a stable gas mixture is achieved.

Gas Filling: Introduce the premixed or individual gas components. The halogen (e.g., F₂/Ne

mix) is typically introduced first, followed by the noble gas (e.g., Kr), and finally, the buffer

gas (e.g., Ne) is used to bring the chamber to the final operating pressure.

High-Voltage System Activation: Charge the main capacitor bank.

Triggering: A high-voltage trigger pulse initiates the electrical discharge between the

electrodes in the chamber, creating the plasma and leading to the emission of a laser pulse.

Gas Management: A portion of the gas mixture is periodically replaced to maintain optimal

performance and extend the gas lifetime.

Protocol 2: Measurement of Laser Pulse Energy
Instrumentation: Utilize a calibrated pyroelectric joulemeter or a calorimeter suitable for the

UV wavelength and energy range of the laser.
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Beam Path: Position the detector head in the center of the laser beam path. Ensure the

entire beam cross-section is incident on the active area of the detector. Use appropriate UV-

grade optics if beam steering is required.

Data Acquisition: For single-shot measurements, fire the laser once and record the energy

reading. For average energy, operate the laser at a fixed repetition rate and average the

readings over a set number of pulses (e.g., 100 pulses) to account for pulse-to-pulse

fluctuations.

Safety: Use appropriate laser safety goggles and enclosures, as deep-UV radiation is

hazardous to the eyes and skin.

Visualizing Laser Processes
To better understand the operational flow and the underlying physics, the following diagrams

illustrate the key processes.
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Caption: General workflow for operating an excimer laser system.
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To cite this document: BenchChem. [Krypton vs. Xenon in Excimer Lasers: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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in-excimer-laser-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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